

# physical properties and appearance of Diethyl (4-Fluorobenzyl)phosphonate

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## Compound of Interest

Compound Name:	Diethyl (4-Fluorobenzyl)phosphonate
Cat. No.:	B1310568

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## A Comprehensive Technical Guide to Diethyl (4-Fluorobenzyl)phosphonate

This guide provides an in-depth analysis of the physical properties, appearance, and synthesis of **Diethyl (4-Fluorobenzyl)phosphonate**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in experimental settings.

## Introduction and Chemical Identity

**Diethyl (4-Fluorobenzyl)phosphonate** is a versatile organophosphorus compound of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its structural features, particularly the presence of a fluorobenzyl group, enhance its reactivity and make it a valuable intermediate for creating biologically active molecules.<sup>[1]</sup> It is frequently employed as a key reagent in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds, a cornerstone of modern synthetic chemistry. This compound serves as a critical building block in the development of novel therapeutics, including enzyme inhibitors, and in the agrochemical industry for crop protection agents.<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	diethyl [(4-fluorophenyl)methyl]phosphonate
Synonyms	(4-Fluorobenzyl)phosphonic acid diethyl ester, Diethyl (p-fluorophenyl)methanephosphonate
CAS Number	63909-58-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>16</sub> FO <sub>3</sub> P <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	246.22 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	FIYRZOAUPPNGAO-UHFFFAOYSA-N <a href="#">[2]</a> <a href="#">[4]</a>
SMILES String	CCOP(=O)(Cc1ccc(F)cc1)OCC <a href="#">[2]</a> <a href="#">[4]</a>

Below is the two-dimensional chemical structure of **Diethyl (4-Fluorobenzyl)phosphonate**.

Caption: 2D Structure of **Diethyl (4-Fluorobenzyl)phosphonate**.

## Physical and Chemical Properties

The physical state and properties of **Diethyl (4-Fluorobenzyl)phosphonate** are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Colorless to almost colorless or yellow liquid	<a href="#">[1]</a> <a href="#">[4]</a>
Physical Form	Liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Density	1.143 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	150 °C	<a href="#">[4]</a>
Refractive Index	n <sub>20/D</sub> 1.483	<a href="#">[1]</a> <a href="#">[2]</a>
Purity (Assay)	≥ 97% to ≥ 99% (GC)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Storage	Store at 0-8 °C	<a href="#">[1]</a>

## Spectroscopic Characterization

Structural elucidation and purity assessment of **Diethyl (4-Fluorobenzyl)phosphonate** are typically achieved through a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of this molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups (a triplet and a quartet), the benzylic methylene protons (a doublet due to coupling with phosphorus), and the aromatic protons of the 4-fluorophenyl ring (two doublets of doublets). A referenced <sup>1</sup>H NMR spectrum is available, confirming these structural features.[\[5\]](#)
- <sup>13</sup>C NMR: The carbon spectrum will show distinct signals for the ethyl carbons, the benzylic carbon (with coupling to phosphorus), and the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
- <sup>31</sup>P NMR: Phosphorus-31 NMR is essential for characterizing organophosphorus compounds.[\[6\]](#) For diethyl benzylphosphonates, the <sup>31</sup>P chemical shift is typically observed in the range of δ 24-25 ppm.[\[7\]](#) The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to cause a slight downfield shift compared to the unsubstituted diethyl benzylphosphonate.

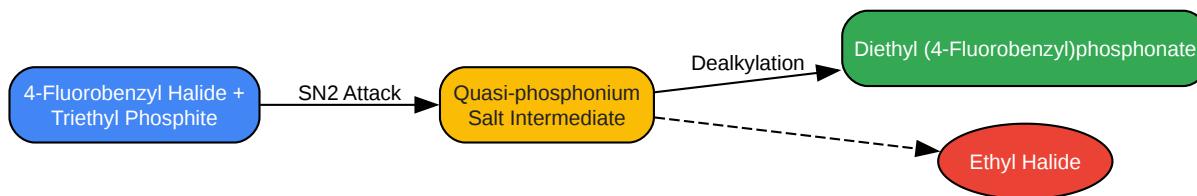
## Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum of **Diethyl (4-Fluorobenzyl)phosphonate** will exhibit strong characteristic absorption bands for:

- P=O (phosphoryl) stretch: Typically a very strong band around  $1250\text{ cm}^{-1}$ .
- P-O-C stretch: Strong bands in the  $1020\text{-}1050\text{ cm}^{-1}$  region.
- C-F (aryl) stretch: A strong band in the  $1220\text{-}1240\text{ cm}^{-1}$  region.
- Aromatic C=C stretches: Bands in the  $1600\text{ cm}^{-1}$  and  $1500\text{ cm}^{-1}$  regions.

## Synthesis Methodology: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction.<sup>[1]</sup> This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 4-fluorobenzyl bromide or chloride. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.



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Caption: Workflow of the Michaelis-Arbuzov Reaction.

## Step-by-Step Experimental Protocol (Thermal Synthesis)

This protocol is a representative procedure for the synthesis of a benzylphosphonate via the Michaelis-Arbuzov reaction.

- Preparation: Equip a dry, round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
- Charging Reactants: Charge the flask with 4-fluorobenzyl bromide (1.0 equivalent) and triethyl phosphite (1.2-1.5 equivalents). The use of excess triethyl phosphite helps to drive the reaction to completion.[1]
- Reaction: Heat the reaction mixture to 150-160 °C under a continuous, gentle flow of nitrogen gas.[1]
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for  $^{31}\text{P}$  NMR analysis to observe the disappearance of the triethyl phosphite signal and the appearance of the product signal. The reaction is typically complete within 2-4 hours.[1]
- Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
- Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The resulting crude **Diethyl (4-Fluorobenzyl)phosphonate** can be further purified by column chromatography on silica gel if necessary.

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
- Storage: Store **Diethyl (4-Fluorobenzyl)phosphonate** in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[1]
- Hazards: While not classified as a hazardous substance under Regulation (EC) No 1272/2008, standard safe laboratory practices should always be followed.[8] In case of contact, rinse the affected area with plenty of water.[8]

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